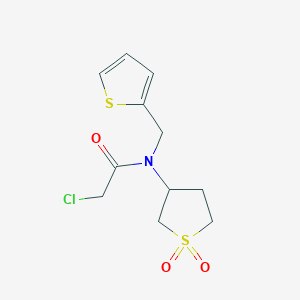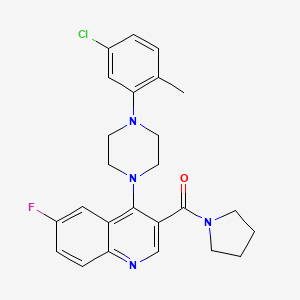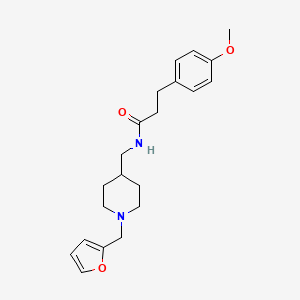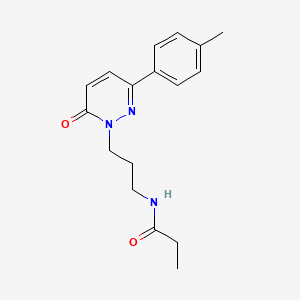![molecular formula C19H14F2N6O2S B2976789 N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932487-92-8](/img/structure/B2976789.png)
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H14F2N6O2S and its molecular weight is 428.42. The purity is usually 95%.
BenchChem offers high-quality N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide and its derivatives have been explored for their antimicrobial properties. Studies have shown that these compounds exhibit inhibitory action against a range of Gram-positive and Gram-negative bacteria, as well as strains of fungi. This suggests their potential as therapeutic agents in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Photodynamic Therapy Applications
These compounds are also significant in photodynamic therapy, particularly in cancer treatment. A study on zinc phthalocyanine derivatives with thiadiazole substitutions, including similar structures, revealed their high singlet oxygen quantum yield. This property is crucial for Type II photodynamic therapy mechanisms, indicating their potential use as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Liquid Crystalline Properties
The structural features of these compounds, including the thiadiazole and triazole rings, contribute to interesting liquid crystalline properties. These properties have implications in materials science, particularly in the development of new types of liquid crystal displays and other optical applications. Some compounds in this class have been shown to exhibit enantiotropic nematic mesophases, which are valuable for such applications (Tomma, Rou'il, & Al-dujaili, 2009).
Antioxidant and Anti-cancer Potential
Further research into derivatives of N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide has revealed their antioxidant properties. Some derivatives have demonstrated effectiveness in scavenging free radicals, suggesting their potential use in managing oxidative stress-related conditions (Gür et al., 2017). Additionally, some derivatives have shown promising anti-cancer properties, particularly against specific cancer cell lines, which could be valuable in developing new chemotherapy strategies (Karayel, 2021).
Nonlinear Optical (NLO) Properties
The compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, a structurally related compound, has been shown to possess significant nonlinear optical properties. These properties are valuable in the field of photonics for developing new materials for optical switching and modulation (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets causing changes at the molecular level that result in its biological activity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a broad spectrum of biological activities .
properties
IUPAC Name |
N-[3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O2S/c1-10-16(24-26-27(10)14-9-11(20)7-8-13(14)21)17-22-19(30-25-17)23-18(28)12-5-3-4-6-15(12)29-2/h3-9H,1-2H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAWQSSSGHJKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[[(1-Oxothiolan-1-ylidene)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2976706.png)


![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2976710.png)
![methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate](/img/structure/B2976712.png)



![2-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2976719.png)
![3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2976720.png)


![4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2976726.png)
